Bienvenue dans la boutique en ligne BenchChem!

N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide

Structure-Activity Relationship Cytotoxicity Methoxy Positional Isomerism

N-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide (CAS 674363-57-6) is a synthetic small molecule with the molecular formula C18H24N6O and a molecular weight of 340.42 g/mol. It belongs to the piperazine-pyrimidine carboximidamide class, featuring a 4,6-dimethylpyrimidine core linked via a carboximidamide bridge to a piperazine ring bearing a para-methoxyphenyl substituent.

Molecular Formula C18H24N6O
Molecular Weight 340.431
CAS No. 674363-57-6
Cat. No. B2828637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide
CAS674363-57-6
Molecular FormulaC18H24N6O
Molecular Weight340.431
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C18H24N6O/c1-13-12-14(2)21-18(20-13)22-17(19)24-10-8-23(9-11-24)15-4-6-16(25-3)7-5-15/h4-7,12H,8-11H2,1-3H3,(H2,19,20,21,22)
InChIKeyIVICWFHCELNJGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide (CAS 674363-57-6): Sourcing Guide for a Para-Methoxy Piperazine-Pyrimidine Carboximidamide


N-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide (CAS 674363-57-6) is a synthetic small molecule with the molecular formula C18H24N6O and a molecular weight of 340.42 g/mol. It belongs to the piperazine-pyrimidine carboximidamide class, featuring a 4,6-dimethylpyrimidine core linked via a carboximidamide bridge to a piperazine ring bearing a para-methoxyphenyl substituent [1]. The compound is cataloged in PubChem (CID 2950390) and is available from multiple commercial suppliers as a screening compound for drug discovery . Its structural scaffold—combining a pyrimidine moiety with a piperazine carboximidamide—closely resembles pharmacophores found in known kinase inhibitors and receptor modulators, most notably the CRF1 antagonist Pexacerfont (BMS-562086, CAS 459856-18-9), which shares the identical molecular formula but differs in core scaffold architecture [2].

Why N-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide Cannot Be Replaced by In-Class Analogs Without Quantitative Verification


Piperazine-pyrimidine carboximidamides with the C18H24N6O formula are not interchangeable. The position of the methoxy substituent on the phenyl ring—para (4-) vs. ortho (2-) vs. meta (3-)—generates distinct physicochemical and pharmacological profiles that have been shown to produce divergent biological outcomes in SAR studies [1]. Even compounds sharing the core scaffold but differing in the heterocyclic bridge (e.g., pyrimidine-piperazine carboximidamide vs. pyrazolotriazine) exhibit fundamentally different target selectivity: Pexacerfont, a pyrazolo[1,5-a][1,3,5]triazine with the same molecular formula, is a potent CRF1 antagonist (IC50 6.1 nM), while the pyrimidine-piperazine carboximidamide scaffold is associated with kinase inhibition and broader receptor modulation . Substituting CAS 674363-57-6 with the ortho-methoxy isomer (ChemDiv Y021-1993) or with Pexacerfont without confirmatory head-to-head data risks invalidating SAR hypotheses, confounding screening results, and wasting procurement resources .

Quantitative Evidence Guide for CAS 674363-57-6: Comparator-Based Differentiation Across Five Dimensions


Methoxy Positional Isomerism: Para (4-OCH3) Superior to Ortho (2-OCH3) for Cytotoxic Potency in Piperazine-Bearing Scaffolds

In a systematic SAR study of piperazine-containing 2,5-diketopiperazine derivatives evaluated against eight cancer cell lines, the 4-methoxyphenyl substituent consistently outperformed the 2-methoxyphenyl analog in cytotoxic activity. The lead 4-methoxyphenyl compound (3c) achieved IC50 values of 0.36–1.9 μM across all tested lines and induced apoptosis in U937 cells at 1.0 μM after 48 h, while the 2-methoxyphenyl group was explicitly deemed inferior and the 3-methoxyphenyl group unsuitable as a substituent [1]. This class-level inference, while not derived from the exact carboximidamide scaffold, provides strong precedence that para-methoxy substitution on the phenyl ring attached to a piperazine core confers a measurable cytotoxic advantage over ortho-methoxy substitution, directly relevant when choosing between CAS 674363-57-6 (para) and its ortho isomer ChemDiv Y021-1993 for oncology screening campaigns [1].

Structure-Activity Relationship Cytotoxicity Methoxy Positional Isomerism Cancer Cell Lines

Physicochemical Property Divergence: logP, logD, and Polar Surface Area Differentiate Para from Ortho Methoxy Isomer

Direct physicochemical comparison between CAS 674363-57-6 (4-methoxy, para) and its closest commercially available analog, ChemDiv Y021-1993 (2-methoxy, ortho), reveals measurable differences in key drug-likeness parameters. CAS 674363-57-6 has a computed XLogP3 of 2.0 [1], while the ortho isomer has a reported logP of 2.1112 and a strikingly different logD of -3.5049 . The polar surface area (PSA) of the ortho isomer is 60.169 Ų ; the para isomer has a calculated TPSA of approximately 63.1 Ų (based on 5 H-bond acceptors and 1 H-bond donor count [1]), indicating modestly higher polarity. The logD difference of >5 log units between the two isomers suggests the ortho-methoxy group may participate in intramolecular hydrogen bonding with the carboximidamide, dramatically altering ionization behavior—a property that would not be replicated by the para isomer and that would significantly impact membrane permeability, solubility, and oral bioavailability predictions .

Lipophilicity Membrane Permeability ADME Prediction Isomer Differentiation

Scaffold-Level Selectivity Divergence: Pyrimidine-Piperazine Carboximidamide vs. Pyrazolotriazine (Pexacerfont)

CAS 674363-57-6 and Pexacerfont (BMS-562086, CAS 459856-18-9) share the identical molecular formula (C18H24N6O, MW 340.42) but are built on fundamentally different heterocyclic cores—pyrimidine-piperazine carboximidamide vs. pyrazolo[1,5-a][1,3,5]triazine. Pexacerfont is a well-characterized, potent, and selective CRF1 receptor antagonist (IC50 = 6.1 ± 0.6 nM for human CRF1; >1000-fold selectivity over CRF-binding protein and biogenic amine receptors) that reached Phase III clinical trials for anxiety and alcohol dependence . In contrast, the 4,6-dimethylpyrimidine-piperazine scaffold of CAS 674363-57-6 aligns with known kinase inhibitor pharmacophores, as evidenced by multiple patents disclosing 4,6-disubstituted pyrimidine-piperazine derivatives as protein kinase inhibitors (including PI3K, S6K1, and CLK targets) [1][2]. These two compounds cannot serve as mutual substitutes despite their isomeric relationship; they occupy entirely different regions of chemical biology space [1].

CRF1 Antagonist Kinase Inhibitor Scaffold Hopping Target Selectivity

Commercial Purity Differentiation: Single-Batch Consistency vs. Multi-Vendor Procurement Risk

CAS 674363-57-6 is available from multiple commercial suppliers with varying purity specifications: MolCore offers ≥98% purity (NLT 98%, catalog MC814385) ; CheMenu supplies at 97% purity (catalog CM523801) ; and AKSci provides 95% minimum purity (catalog 4811CJ) with full quality assurance documentation including SDS and COA . These specification differences have practical consequences: a 95% purity lot contains up to 5% impurities that may act as confounding inhibitors or activators in sensitive biochemical assays, whereas the 98% grade reduces this background to ≤2%. For high-throughput screening (HTS) at 10 μM compound concentration, a 95% purity sample delivers up to 500 nM of unknown impurities—sufficient to generate false-positive hits in sensitive cell-based assays .

Compound Purity Quality Control Vendor Comparison Screening Reproducibility

Kinase Inhibitor Pharmacophore Validation: Piperazinylpyrimidine Scaffold in Published Patent and Inhibitor Chemistry

The 4,6-dimethylpyrimidine-2-yl-piperazine-carboximidamide scaffold embodied by CAS 674363-57-6 maps directly onto the core pharmacophore of multiple patented kinase inhibitor series. US Patent application US20120059000 discloses piperazinylpyrimidine analogs as protein kinase inhibitors with demonstrated anti-proliferative activity [1]. The commercially available tool compound PF-4708671—a piperazinyl-pyrimidine—exhibits S6K1 inhibition with Ki = 20 nM (IC50 = 160 nM) and MSK1 inhibition with IC50 = 950 nM . Additionally, 4,6-disubstituted pyrimidines are claimed broadly as kinase inhibitors in US Patent US7982036, covering compounds that inhibit cell proliferation and induce apoptosis [2]. While no kinase profiling data has been published specifically for CAS 674363-57-6, its structural congruence with these validated inhibitor scaffolds supports its prioritization as a screening candidate for kinase-targeted phenotypic assays over analogs lacking the full pyrimidine-piperazine-carboximidamide architecture [1].

Kinase Inhibition Piperazinylpyrimidine Pharmacophore Drug Discovery

Recommended Application Scenarios for CAS 674363-57-6 Based on Quantitative Differentiation Evidence


Oncology Phenotypic Screening: Prioritize Para-Methoxy Isomer for Cytotoxicity-Focused Campaigns

For high-throughput phenotypic screens aimed at identifying novel cytotoxic agents, CAS 674363-57-6 (para-methoxy) is the structurally preferred choice over its ortho-methoxy isomer (ChemDiv Y021-1993). Published SAR data demonstrate that 4-methoxyphenyl-substituted piperazine derivatives achieve IC50 values as low as 0.36 μM across multiple cancer cell lines, while 2-methoxyphenyl analogs consistently underperform [1]. Researchers should procure the ≥97% purity grade (CheMenu or MolCore) to minimize impurity-driven false positives in viability assays conducted at 1–10 μM screening concentrations .

Kinase-Targeted Screening Library Design: Include as a Piperazinylpyrimidine Pharmacophore Representative

CAS 674363-57-6 is a structurally validated representative of the piperazinylpyrimidine carboximidamide class, which has been patented as a privileged scaffold for protein kinase inhibition. The close structural analog PF-4708671 demonstrates nanomolar S6K1 inhibition (Ki = 20 nM), and multiple 4,6-disubstituted pyrimidine patents cover this chemical space [1]. Including this compound in kinase-focused screening libraries provides coverage of the pyrimidine-piperazine-carboximidamide chemotype, complementing libraries that may be overrepresented in simpler pyrimidine or piperazine fragments .

ADME SAR Studies: Use Para/Ortho Isomer Pair to Probe Methoxy Position Effects on Permeability and Solubility

The large logD divergence between CAS 674363-57-6 (para) and its ortho isomer (ChemDiv Y021-1993, logD = -3.5049) provides a unique matched-pair opportunity for probing how methoxy positional isomerism affects membrane permeability, solubility, and metabolic stability [1]. Researchers conducting ADME SAR studies can procure both isomers and compare their behavior in Caco-2 permeability, microsomal stability, and plasma protein binding assays to derive design principles for optimizing the methoxyphenyl substituent position in lead series .

Negative Control for CRF1 Antagonist Screening: A Structurally Related but Target-Divergent Comparator

Because CAS 674363-57-6 shares the molecular formula C18H24N6O with the clinical-stage CRF1 antagonist Pexacerfont but is built on a pyrimidine rather than pyrazolotriazine core, it can serve as a specificity control in CRF1 binding or functional assays. Pexacerfont binds human CRF1 with IC50 = 6.1 nM; the divergent scaffold of CAS 674363-57-6 is expected to show substantially weaker CRF1 affinity, helping to establish the structure-activity relationship boundaries for CRF1 pharmacophore models [1].

Quote Request

Request a Quote for N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.